molecular formula C19H25N7O2S B6417284 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-51-1

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417284
CAS No.: 850914-51-1
M. Wt: 415.5 g/mol
InChI Key: UATWHGFIWIEQPA-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, pyrimidine derivatives, and other organic reagents. Common reaction conditions include:

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at room temperature or elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signaling.

Uniqueness

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, such as the presence of the piperidinyl and methylpyrimidinyl groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-13-7-8-20-17(21-13)29-12-11-26-14-15(23(2)19(28)24(3)16(14)27)22-18(26)25-9-5-4-6-10-25/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWHGFIWIEQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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